molecular formula C16H13N3O2S B2553955 N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide CAS No. 2319723-60-7

N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide

Cat. No.: B2553955
CAS No.: 2319723-60-7
M. Wt: 311.36
InChI Key: WXCOVJNZAJRMHA-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide is a synthetic small molecule designed for research applications, integrating key heterocyclic scaffolds recognized in medicinal chemistry. The compound features a thiophene carboxamide core linked to a substituted pyrimidine ring. Thiophene derivatives are privileged structures in drug discovery, known to exhibit a wide spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making them a frequent subject in combinatorial library development . The pyrimidine moiety is a fundamental pharmacophore, and its substitution patterns, like the 4-methoxyphenyl group in this molecule, are often critical for modulating biological activity and physicochemical properties. This specific molecular architecture suggests potential for use in various biochemical assays, including high-throughput screening and enzyme inhibition studies, particularly given that similar pyrimidine-carboxamide hybrids have been investigated as potent inhibitors of clinically relevant targets . Researchers can employ this compound as a key intermediate in synthetic chemistry programs or as a lead compound for the development of novel therapeutic agents targeting specific diseases. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-21-14-4-2-11(3-5-14)15-17-8-13(9-18-15)19-16(20)12-6-7-22-10-12/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCOVJNZAJRMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Data Table: Key Features of Selected Analogues

Compound Core Structure Key Substituents Molecular Weight Notable Activity/Property Reference
Target Compound Pyrimidine-thiophene 4-Methoxyphenyl, carboxamide ~350–400 (est.) Hypothesized kinase inhibition
5-Cyano-N-(4-methoxyphenyl) derivative Thiophene-carboxamide Cyano, aryl amino 541.62 VEGFR-2 inhibition, HCC activity
N-(3,4,5-Trimethoxybenzylidene) hydrazide Thiophene-hydrazide Trimethoxybenzylidene Reduced inhibitory activity
Quinoline-pyrimidine hybrid Quinoline-pyrimidine Piperidinylidene, tetrahydrofuran-3-yloxy ~600–650 (est.) Enhanced kinase selectivity

Biological Activity

N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide is a heterocyclic compound that exhibits significant biological activity, particularly in medicinal chemistry. The compound integrates a pyrimidine ring with a thiophene moiety, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This compound features:

  • Pyrimidine Ring : Contributes to nucleic acid interactions.
  • Thiophene Ring : Enhances electronic properties and biological interactions.
  • Methoxyphenyl Group : Imparts lipophilicity, aiding in membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This was evidenced by its ability to reduce oxidative stress mediators in macrophages activated with lipopolysaccharide (LPS) .
  • Anticancer Properties : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of cell proliferation pathways and induction of apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .

In Vitro Studies

A range of studies have evaluated the biological effects of this compound:

Study TypeFindingsReference
Anti-inflammatoryInhibition of COX enzymes; reduced NO levels
AnticancerIC50 values against HeLa and CaCo-2 cells
AntimicrobialEffective against Gram-positive bacteria

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced the production of pro-inflammatory markers in LPS-stimulated macrophages, showing promise as a therapeutic agent for inflammatory diseases .
  • Case Study on Anticancer Activity :
    • Another research highlighted the compound's cytotoxic effects on various cancer cell lines, with IC50 values indicating potent antiproliferative activity. The study suggested that the compound induces apoptosis through mitochondrial pathways .

Q & A

Q. What experimental controls are critical in mechanistic studies?

  • Methodological Answer :
  • Negative Controls : Use scrambled siRNA or inactive analogs to confirm target specificity in enzyme inhibition assays .
  • Kinetic Studies : Perform time-resolved fluorescence quenching to distinguish between competitive/non-competitive inhibition modes .

Contradiction Resolution & Advanced Techniques

Q. How to resolve inconsistencies in NMR peak assignments?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C signals and confirm connectivity (e.g., pyrimidine C5 to thiophene C3) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace ambiguous peaks .

Q. What advanced techniques validate supramolecular assembly in the solid state?

  • Methodological Answer :
  • PXRD : Compare experimental and simulated patterns to confirm phase purity .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability (>200°C decomposition) to infer intermolecular bonding strength .

Q. How to design a high-throughput screening (HTS) pipeline for this compound?

  • Methodological Answer :
  • Automation : Use liquid handlers (e.g., Tecan Freedom EVO) for parallel synthesis and screening in 384-well plates .
  • Data Normalization : Apply Z-score statistics to filter false positives in HTS datasets .

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